molecular formula C10H12N4O4 B3054097 3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid CAS No. 5815-65-6

3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid

Cat. No.: B3054097
CAS No.: 5815-65-6
M. Wt: 252.23 g/mol
InChI Key: SCWZFIOJEFQBMD-UHFFFAOYSA-N
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Description

3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid (CAS 5815-65-6) is a xanthine-based derivative of significant interest in medicinal chemistry and oncology research . This compound is part of a class of molecules investigated for their potential to selectively target key enzymes in one-carbon metabolism, a metabolic pathway that is hyperactivated in many cancer cells to support their rapid growth and proliferation . Recent scientific studies have revealed that structurally similar xanthine derivatives function as novel allosteric inhibitors of Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) . MTHFD2 is a mitochondrial enzyme that is highly upregulated in a wide range of human cancers but is present at very low or undetectable levels in normal, healthy tissues, making it a promising and selective therapeutic target for cancer treatment . The inhibition of MTHFD2 by these xanthine derivatives occurs through a unique mechanism; they bind to a previously unidentified allosteric site on the enzyme, inducing conformational changes that impede the binding of the essential cofactor NAD+ and phosphate. This uncompetitive inhibition disrupts one-carbon metabolism, which is critical for nucleic acid synthesis and amino acid metabolism within cancer cells . Researchers can utilize this high-purity compound as a key chemical scaffold for developing novel targeted therapies, for probing the intricacies of one-carbon metabolism in disease states, and for conducting structure-activity relationship (SAR) studies to design more potent and selective inhibitors . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Properties

CAS No.

5815-65-6

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

3-(3,7-dimethyl-2,6-dioxopurin-1-yl)propanoic acid

InChI

InChI=1S/C10H12N4O4/c1-12-5-11-8-7(12)9(17)14(4-3-6(15)16)10(18)13(8)2/h5H,3-4H2,1-2H3,(H,15,16)

InChI Key

SCWZFIOJEFQBMD-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCC(=O)O

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CCC(=O)O

Other CAS No.

5815-65-6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid typically involves the condensation of 3,7-dimethylxanthine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as crystallization, filtration, and drying to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized derivatives.

    Reduction: It can also participate in reduction reactions, gaining electrons to form reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted purine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of purine compounds can exhibit antitumor properties. Studies have shown that 3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid can inhibit the growth of certain cancer cell lines. The mechanism is thought to involve interference with nucleic acid synthesis and cellular proliferation pathways.

Antiviral Properties

This compound has been investigated for its antiviral activity against various viruses. Its structural similarity to nucleotides allows it to compete with natural substrates in viral replication processes. Preliminary findings suggest potential efficacy against viruses such as HIV and Hepatitis C.

Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor has been explored in biochemical assays. It has been shown to inhibit key enzymes involved in nucleotide metabolism, making it a candidate for further research in metabolic disorders.

Molecular Biology Tools

Due to its unique structure, this compound can be used as a molecular probe in studies involving DNA and RNA interactions. Its incorporation into nucleic acid sequences could help elucidate mechanisms of action in genetic regulation.

Drug Formulation

The compound is being evaluated for its potential as an active pharmaceutical ingredient (API) in drug formulations targeting metabolic diseases and cancers. Its solubility and stability profiles are under investigation to optimize delivery methods.

Patents and Commercial Interest

There are ongoing patent applications related to the use of this compound in therapeutic formulations. Companies are exploring its commercial viability due to the increasing demand for novel therapeutics targeting resistant strains of pathogens.

Data Table: Summary of Applications

Application AreaSpecific Use CaseEvidence Source
Antitumor ActivityInhibition of cancer cell growth
Antiviral PropertiesPotential efficacy against HIV and Hepatitis C
Enzyme InhibitionInhibition of nucleotide metabolism enzymes
Molecular Biology ToolsProbes for DNA/RNA interaction studies
Drug FormulationActive pharmaceutical ingredient for various diseases

Case Study 1 : Antitumor Activity

A study published in Cancer Research demonstrated that a related purine derivative significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.

Case Study 2 : Antiviral Efficacy

Research conducted by the Journal of Virology reported that the compound exhibited a dose-dependent inhibition of viral replication in cell cultures infected with Hepatitis C virus.

Mechanism of Action

The mechanism of action of 3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid involves its interaction with specific molecular targets in the body. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Structural Analogs with Modified Purine Substituents

a) 3-(3-Methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid (CID 43840225)
  • Molecular Formula : C9H10N4O4
  • Key Differences : Substitution at the purine's C8 position instead of N1; methyl group at N3 instead of N5.
b) (2E)-3-(1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)prop-2-enoic acid
  • Molecular Formula : C11H12N4O4
  • Key Differences: Unsaturated (E)-configured propenoic acid chain at C8 and additional methyl groups at N1 and N3.
  • Implications : The conjugated double bond may increase rigidity, affecting binding affinity to protein targets. The trimethylation could enhance metabolic stability .
c) 2-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid (CAS 5614-56-2)
  • Molecular Formula : C9H10N4O4
  • Key Differences: Shorter acetic acid chain (two carbons) instead of propanoic acid.

Analogs with Functionalized Side Chains

a) Ethyl 3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoate (CAS 172750-81-1)
  • Molecular Formula : C12H16N4O4
  • Key Differences: Propanoic acid esterified to an ethyl group.
  • Implications : Esterification increases lipophilicity, improving blood-brain barrier penetration but requiring enzymatic hydrolysis for activation. This derivative may serve as a prodrug .
b) N-(4-Chlorophenyl)-2-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide (T-1-PCPA)
  • Molecular Formula : C15H14ClN5O3
  • Key Differences: Acetamide-linked 4-chlorophenyl group instead of propanoic acid.
  • Implications : The aromatic amide moiety enhances affinity for epidermal growth factor receptor (EGFR), as demonstrated in anticancer studies. This highlights the role of substituent polarity in target specificity .

Biological Activity

3-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)propanoic acid is a purine derivative that has garnered attention for its potential biological activities. This compound's structural characteristics suggest a variety of mechanisms through which it may exert pharmacological effects.

  • Molecular Formula : C12H16N4O4
  • Molecular Weight : 280.28 g/mol
  • CAS Number : 38975-44-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic properties. Here are some key areas of research:

Antioxidant Activity

Research indicates that compounds with similar purine structures exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that purine derivatives can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in conditions such as arthritis and cardiovascular diseases.

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This could position it as a candidate for developing new antibiotics.

Research Findings and Case Studies

StudyFindingsReference
Study on Antioxidant ActivityDemonstrated significant free radical scavenging ability comparable to standard antioxidants.
Anti-inflammatory MechanismShowed inhibition of TNF-alpha and IL-6 in vitro.
Antimicrobial AssessmentEffective against Staphylococcus aureus and Escherichia coli in preliminary tests.

Antioxidant Mechanism

The antioxidant potential of this compound is attributed to its ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage. In vitro studies have shown that it can significantly reduce lipid peroxidation levels in cellular models.

Inhibition of Inflammatory Pathways

In a controlled study involving human cell lines, the compound was found to downregulate the expression of cyclooxygenase (COX) enzymes and lipoxygenase pathways, which are critical in the inflammatory response. This suggests a potential application in treating chronic inflammatory diseases.

Antimicrobial Testing

The antimicrobial efficacy was assessed using disk diffusion methods where varying concentrations of the compound were tested against several pathogens. The results indicated a dose-dependent inhibition zone for both Gram-positive and Gram-negative bacteria.

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